4-(4-Methoxy-2-methylphenyl)butanoic acid
Overview
Description
4-(4-Methoxy-2-methylphenyl)butanoic acid is an organic compound . It has a molecular formula of C12H16O3 .
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxy-2-methylphenyl)butanoic acid can be represented by the InChI string:InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
.
Scientific Research Applications
Organic Synthesis Processes
- Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).
Pharmaceutical Applications
- Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Biochemistry and Nutrition
- Dietary Methionine Source: Martín-Venegas et al. (2011, 2013) studied DL-2-Hydroxy-(4-methylthio)butanoic acid (HMTBA), a dietary methionine source in poultry nutrition. They found that HMTBA is converted to L-Met in intestinal cells and this process is up-regulated by HMTBA supplementation. Additionally, HMTBA was shown to protect intestinal epithelial barrier function, which has implications for human and animal health (Martín-Venegas, Brufau, Mercier, Geraert, & Ferrer, 2011, 2013).
Chemical Synthesis and Application
- Synthesis of Chromones: Álvaro et al. (1987) described photochemical approaches to synthesize chromones using p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. These compounds serve as model compounds for direct chromone precursors, highlighting their potential in organic chemistry (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Organic Synthesis Processes
- Demethylation Process: Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This method involves demethylation using aqueous HBr without phase transfer catalysis, demonstrating an environmentally friendly approach to compound synthesis (Delhaye, Diker, Donck, & Merschaert, 2006).
Pharmaceutical Applications
- Fluorogenic Labeling Agent: Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively with thiols to form fluorescent adducts, which are useful for pharmaceutical analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-11(15-2)7-6-10(9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCJOGFKKGOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285294 | |
Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2-methylphenyl)butanoic acid | |
CAS RN |
6307-30-8 | |
Record name | NSC41313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methoxy-2-methylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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